molecular formula C8H5N3 B11923324 5-Ethynylpyrazolo[1,5-a]pyrimidine

5-Ethynylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11923324
M. Wt: 143.15 g/mol
InChI Key: XMEXRUADTLOGHS-UHFFFAOYSA-N
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Description

5-Ethynylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylpyrazolo[1,5-a]pyrimidine typically involves the functionalization of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of this compound with alkyl bromides in the presence of a copper salt and a ligand quinine derivative. This reaction forms a new carbon-carbon bond without the need for palladium species .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, focusing on optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can be used to alter the functional groups attached to the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are often used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Ethynylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes, disrupting cellular processes essential for cancer cell survival. The compound’s photophysical properties are due to its electronic structure, which allows it to absorb and emit light efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynylpyrazolo[1,5-a]pyrimidine is unique due to its ethynyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

5-ethynylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H5N3/c1-2-7-4-6-11-8(10-7)3-5-9-11/h1,3-6H

InChI Key

XMEXRUADTLOGHS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC2=CC=NN2C=C1

Origin of Product

United States

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